molecular formula C10H19NO3 B1290695 tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 412278-02-5

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Cat. No. B1290695
CAS RN: 412278-02-5
M. Wt: 201.26 g/mol
InChI Key: FXYJNVGRFDRSKS-UHFFFAOYSA-N
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Description

Tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a compound that is closely related to various tert-butyl esters and pyrrolidine derivatives. These compounds are often used as intermediates in the synthesis of pharmaceutically active substances or as chiral auxiliaries in asymmetric synthesis. The tert-butyl group is commonly used in organic chemistry to provide steric protection for carboxylic acids, enhancing their reactivity and selectivity in chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl esters and pyrrolidine derivatives can be achieved through various methods. For instance, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates have been synthesized and used in kinetic resolutions to afford differentially protected cispentacin derivatives with high enantiomeric excess . Similarly, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, was prepared from L-alanine, demonstrating the versatility of tert-butyl esters in synthesizing chiral building blocks . Additionally, the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid on a large scale indicates the practicality of synthesizing pyrrolidine derivatives from readily available amino acids .

Molecular Structure Analysis

The molecular structure of tert-butyl esters and related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound, was also determined via single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Tert-butyl esters participate in various chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can undergo coupling with nucleophiles to yield substituted pyrroles . The Mitsunobu reaction has been employed to convert tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates to their corresponding trans isomers . These reactions demonstrate the reactivity of tert-butyl esters and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters and pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, affecting the reactivity and solubility of the compounds. The chiral centers in these molecules are crucial for their application in asymmetric synthesis, as they can lead to high enantiomeric excess in the products . The thermal properties, as well as the stability of these compounds, can be studied using spectroscopic methods and thermal analyses .

Safety And Hazards

The safety information for “tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate” includes GHS07 pictograms, a signal word of “Warning”, and hazard statements H302-H317 .

Future Directions

As a chemical compound used in various applications in scientific research and industry, “tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate” has potential for further exploration and development .

properties

IUPAC Name

tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-5-10(4,13)7-11/h13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJNVGRFDRSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629180
Record name tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

CAS RN

412278-02-5
Record name tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Oxo-pyrrolidine-1-carboxylic acid tert-butyl ester [Hofmann, J. Agric. Food Chem., 46, 3902 (1998)] (0.322 g, 1.74 mmol) was dissolved in diethyl ether (5 ml), cooled with an ice bath, and treated with methylmagnesium bromide (3M in ether, 0.64 ml, 1.91 mmol). The reaction was stirred for 1 h then more methylmagnesium bromide added, and the mixture stirred for 63 h. The reaction was quenched with aqueous ammonium chloride and extracted with diethyl ether (×3). The combined organic extracts were dried and evaporated. The residue was purified by flash chromatography, eluting with 0–50% ethyl acetate in petroleum ether, to give the title compound as a sticky off-white solid (0.129 g, 37%); NMR (CDCl3) 1.41 (3H, s), 1.46 (9H, s), 1.61 (1H, s), 1.79–1.92 (2H, m), and 3.17–3.58 (4H, m).
Quantity
0.322 g
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reactant
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5 mL
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0.64 mL
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0 (± 1) mol
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Yield
37%

Synthesis routes and methods II

Procedure details

To a 30 L reaction kettle was added 4 L dry THF at −10° C. After stirring, to the mixture were added ZnCl2 (118 g, 0.86 mol) and LiCl (402 g, 9.5 mol). After half an hour, to the resulting mixture was slowly added dropwisely a solution of MeMgBr (3 mol/L) in diethyl ether (6.4 L, 19.2 mol). The stirring was continued for half an hour. To the resulting mixture was slowly added a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1600 g, 8.6 mol) in THF dropwisely. After the completion of reaction by HPLC detection, to the system was dropwisely added a saturated NH4Cl solution to quench off the reaction. The reaction was extracted with ethyl acetate. The organic phase was washed with a saturated aqueous NaCl solution, dried over anhydrous sodium sulfate, and evaporated to remove the solvent to produce tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate as a pale-yellow solid (1450 g) in a yield of 83.8%.
Quantity
0 (± 1) mol
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6.4 L
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reactant
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1600 g
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402 g
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118 g
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4 L
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Synthesis routes and methods III

Procedure details

A solution of tert-butyl 3-carbonylpyrrolidine-1-carboxylate (11.17 g, 0.06 mol) in THF (45 mL) was slowly added to a solution of MeMgI (21.41 g, 0.129 mol) in diethyl ether. The reaction was conducted at −20° C. under stirring for 3 hours. A small amount of water was added to the reaction solution. The resulting reaction solution was filtered by suction. The filtrate was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to produce a crude product of tert-butyl 3-hydroxy-3-methyl-pyrrolidine-1-carboxylate. The above crude product was dissolved in 20 mL 1,4-dioxane. To the resulting solution was introduced an HCl gas. The resulting mixute was stirred overnight and filtered by suction to produce the title product as a red solid (1.67 g) in a yield of 20% (two steps).
Name
tert-butyl 3-carbonylpyrrolidine-1-carboxylate
Quantity
11.17 g
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reactant
Reaction Step One
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Quantity
21.41 g
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reactant
Reaction Step One
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Quantity
45 mL
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